molecular formula C7H10Br2O3 B13660966 tert-Butyl 3,3-dibromo-2-oxopropanoate

tert-Butyl 3,3-dibromo-2-oxopropanoate

Cat. No.: B13660966
M. Wt: 301.96 g/mol
InChI Key: MJDUJLFEYBFRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,3-dibromo-2-oxopropanoate is an organic compound with the molecular formula C7H10Br2O3 and a molecular weight of 301.96 g/mol . This compound is characterized by the presence of two bromine atoms and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3,3-dibromo-2-oxopropanoate can be synthesized through the bromination of tert-butyl 2-oxopropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-dibromo-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Substitution: Formation of tert-butyl 3-azido-2-oxopropanoate or tert-butyl 3-thiocyanato-2-oxopropanoate.

    Reduction: Formation of tert-butyl 3-bromo-2-oxopropanoate or tert-butyl 2-oxopropanoate.

    Elimination: Formation of alkenes such as tert-butyl acrylate.

Scientific Research Applications

tert-Butyl 3,3-dibromo-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dibromo-2-oxopropanoate involves the formation of an intermediate bromonium ion. This bromonium ion undergoes nucleophilic attack by various reagents, leading to the formation of different products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3,3-dibromo-2-oxopropanoate is unique due to the presence of two bromine atoms, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate for synthesizing a wide range of compounds .

Properties

Molecular Formula

C7H10Br2O3

Molecular Weight

301.96 g/mol

IUPAC Name

tert-butyl 3,3-dibromo-2-oxopropanoate

InChI

InChI=1S/C7H10Br2O3/c1-7(2,3)12-6(11)4(10)5(8)9/h5H,1-3H3

InChI Key

MJDUJLFEYBFRNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.